molecular formula C21H32N4O4 B2840423 N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 922013-32-9

N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2840423
CAS No.: 922013-32-9
M. Wt: 404.511
InChI Key: SFVGTJKYEDNUNO-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C21H32N4O4 and its molecular weight is 404.511. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Zinc Sensors

Research on bisquinoline derivatives, including compounds structurally related to N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide, has led to the development of fluorescent zinc sensors. These sensors exhibit zinc ion-induced fluorescence, which can be used for cellular fluorescent microscopic analysis. Methoxy substituents on the quinoline ring significantly enhance fluorescence intensity, making these compounds valuable tools in biological and chemical studies (Mikata et al., 2009).

Antituberculosis Activity

A one-pot synthesis approach has been utilized to create derivatives structurally similar to the target compound, demonstrating significant in vitro anti-tuberculosis activity. This research highlights the potential therapeutic applications of such compounds in treating tuberculosis, showcasing their importance in medicinal chemistry (Bai et al., 2011).

Synthesis and Chemical Studies

The synthesis and chemical properties of related compounds have been extensively studied. For instance, the protective group 2-(methoxycarbonyl)ethyl has been used in the synthesis of indoloisoquinolinones via Pd(II)-catalyzed intramolecular diamination of alkynes, demonstrating the versatility and potential applications of these compounds in organic synthesis (Ha et al., 2015).

Antimicrobial and Antitumor Activities

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, methoxy-substituted 3-formyl-2-phenylindoles, which share a common structural motif with the target compound, have shown to inhibit tubulin polymerization, indicating potential cytostatic properties (Gastpar et al., 1998).

Neurological Applications

Research into 8-methoxytetrahydroisoquinoline derivatives has identified orally active N-type calcium channel blockers with potential applications in treating neuropathic pain, demonstrating the therapeutic relevance of compounds structurally related to N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide in neurology (Ogiyama et al., 2015).

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O4/c1-24-8-3-4-16-14-17(5-6-18(16)24)19(25-9-12-29-13-10-25)15-23-21(27)20(26)22-7-11-28-2/h5-6,14,19H,3-4,7-13,15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVGTJKYEDNUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.